1,1-Undecanediol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Undecanediol can be synthesized through several methods. One common approach involves the reduction of undecanoic acid or its derivatives. For instance, the reduction of undecanoic acid with lithium aluminum hydride (LiAlH4) can yield this compound. Another method involves the hydrolysis of undecane-1,11-diol diacetate, which can be prepared by the esterification of undecane-1,11-diol with acetic anhydride.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of undecanoic acid or its esters. This process is carried out under high pressure and temperature conditions, using catalysts such as palladium on carbon (Pd/C) or nickel (Ni).
Chemical Reactions Analysis
Types of Reactions: 1,1-Undecanediol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form undecanoic acid or other oxidized derivatives.
Reduction: The compound can be further reduced to form undecane.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace hydroxyl groups with halogens.
Major Products:
Oxidation: Undecanoic acid.
Reduction: Undecane.
Substitution: Halogenated undecane derivatives.
Scientific Research Applications
1,1-Undecanediol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 1,1-Undecanediol depends on its application. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to antimicrobial effects. In chemical reactions, the hydroxyl groups can participate in hydrogen bonding, nucleophilic substitution, and other interactions, influencing the reactivity and properties of the compound.
Comparison with Similar Compounds
1,10-Decanediol: Another diol with a similar structure but with hydroxyl groups at different positions.
1,3-Undecanediol: A diol with hydroxyl groups at the 1 and 3 positions.
Comparison: 1,1-Undecanediol is unique due to the positioning of its hydroxyl groups at the terminal ends of the hydrocarbon chain. This positioning can influence its reactivity and physical properties, making it distinct from other diols like 1,10-Decanediol and 1,3-Undecanediol.
Properties
Molecular Formula |
C11H24O2 |
---|---|
Molecular Weight |
188.31 g/mol |
IUPAC Name |
undecane-1,1-diol |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11-13H,2-10H2,1H3 |
InChI Key |
GRXOWOKLKIZFNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(O)O |
Origin of Product |
United States |
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